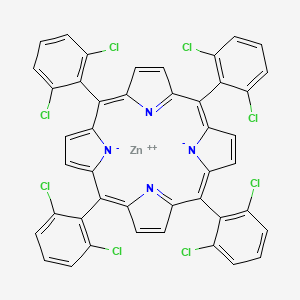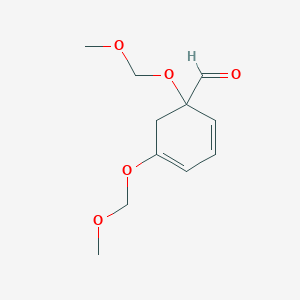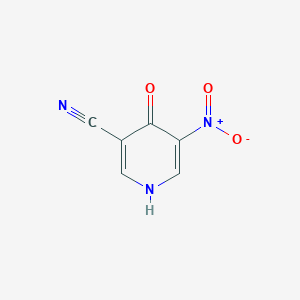![molecular formula C54H96N16O19 B12098569 5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)
5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid” is a complex organic molecule with multiple amino and carboxyl groups. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include amino acids, carboxylic acids, and various catalysts to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves careful control of temperature, pH, and reaction times to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary, with temperature and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving amino acid metabolism.
Industry
In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The multiple amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which are critical for its biological activity. The pathways involved include amino acid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-2,4,6-triiodoisophthalic acid: This compound shares similar structural features but has iodine atoms, which impart different chemical properties.
6-amino-2,4-dihydroxybenzoic acid: Another similar compound with hydroxyl groups instead of some amino groups.
Uniqueness
The uniqueness of “5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid” lies in its complex structure, which allows for multiple interactions with biological molecules. This complexity makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C54H96N16O19 |
|---|---|
Peso molecular |
1273.4 g/mol |
Nombre IUPAC |
5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89) |
Clave InChI |
GFLNFZWNZHODHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)

![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)




![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)



